molecular formula C14H21FN2O2 B2657307 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide CAS No. 1385280-35-2

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide

Cat. No.: B2657307
CAS No.: 1385280-35-2
M. Wt: 268.332
InChI Key: ZAIZQHFWSTWYRF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Scientific Research Applications

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further steps involve the introduction of the hydroxypropylpentyl group and the carboxamide functionality under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The hydroxypropylpentyl group and carboxamide functionality may also play roles in its binding to molecular targets and subsequent biological effects.

Comparison with Similar Compounds

2-Fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide can be compared with other fluorinated pyridine derivatives, such as:

Properties

IUPAC Name

2-fluoro-N-(2-hydroxy-2-propylpentyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-3-6-14(19,7-4-2)10-17-13(18)11-5-8-16-12(15)9-11/h5,8-9,19H,3-4,6-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZQHFWSTWYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CNC(=O)C1=CC(=NC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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